2-(Dimethoxyphosphoryl)acetic acid
Overview
Description
It is a clear, colorless to yellow liquid that is soluble in organic solvents like alcohol and ether, but only slightly soluble in water . This compound is part of the organophosphorus family, which is known for its diverse applications in various fields.
Mechanism of Action
Target of Action
It has been shown to inhibit the production of inflammatory factors such as tnf-α and il-8 , suggesting that it may interact with pathways involved in inflammation.
Mode of Action
It’s known that the compound inhibits the synthesis of vitamin D3 , which could be a part of its interaction with its targets
Biochemical Pathways
Given its inhibitory effects on the production of inflammatory factors and vitamin d3 synthesis , it can be inferred that it may affect pathways related to inflammation and vitamin D metabolism.
Result of Action
It’s known to inhibit the production of inflammatory factors and the synthesis of vitamin D3 , suggesting that it may have anti-inflammatory effects and impact vitamin D metabolism at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
(Dimethoxyphosphoryl)acetic acid plays a significant role in biochemical reactions, particularly as an anti-inflammatory agent . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cyclooxygenase enzymes, inhibiting their activity and thereby reducing inflammation . Additionally, (Dimethoxyphosphoryl)acetic acid can interact with other biomolecules such as cytokines, modulating their expression and activity to exert its anti-inflammatory effects .
Cellular Effects
The effects of (Dimethoxyphosphoryl)acetic acid on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, in yeast cells, (Dimethoxyphosphoryl)acetic acid has been shown to induce stress responses and programmed cell death . It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, (Dimethoxyphosphoryl)acetic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, it inhibits the activity of cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, (Dimethoxyphosphoryl)acetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Dimethoxyphosphoryl)acetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that (Dimethoxyphosphoryl)acetic acid can maintain its stability under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in adaptive responses in cells, such as increased tolerance to its effects .
Dosage Effects in Animal Models
The effects of (Dimethoxyphosphoryl)acetic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and analgesic effects . At higher doses, it can cause toxic or adverse effects, such as gastrointestinal irritation and liver damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of (Dimethoxyphosphoryl)acetic acid in clinical applications.
Metabolic Pathways
(Dimethoxyphosphoryl)acetic acid is involved in various metabolic pathways. It interacts with enzymes such as acyl-CoA synthetase, which plays a role in its metabolism . The compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of (Dimethoxyphosphoryl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, (Dimethoxyphosphoryl)acetic acid can be transported across cell membranes by specific transporters, influencing its bioavailability and therapeutic efficacy .
Subcellular Localization
(Dimethoxyphosphoryl)acetic acid is localized in various subcellular compartments, which can affect its activity and function . The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This subcellular localization is crucial for understanding the precise mechanisms of action of (Dimethoxyphosphoryl)acetic acid and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Dimethoxyphosphoryl)acetic acid can be synthesized through the reaction of dimethyl phosphite with chloroacetic acid under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The process may also involve purification steps like distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxyphosphoryl)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Bases such as sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted derivatives that have applications in different fields .
Scientific Research Applications
2-(Dimethoxyphosphoryl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(Diethoxyphosphoryl)acetic acid: Similar in structure but with ethoxy groups instead of methoxy groups.
(Dimethylphosphono)acetic acid: Another related compound with similar properties but different substituents.
Uniqueness
2-(Dimethoxyphosphoryl)acetic acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its methoxy groups make it more soluble in organic solvents and influence its reactivity in chemical reactions compared to its analogs .
Properties
IUPAC Name |
2-dimethoxyphosphorylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O5P/c1-8-10(7,9-2)3-4(5)6/h3H2,1-2H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJLTIJRCYTUDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955700 | |
Record name | (Dimethoxyphosphoryl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34159-46-1 | |
Record name | Acetic acid, 2-(dimethoxyphosphinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034159461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Dimethoxyphosphoryl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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